molecular formula C12H15ClFNO B179743 3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride CAS No. 118412-66-1

3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride

Numéro de catalogue: B179743
Numéro CAS: 118412-66-1
Poids moléculaire: 243.7 g/mol
Clé InChI: ZJPKSFYBPAPDKL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride (CAS 118412-66-1) is a piperidine derivative with the molecular formula C₁₂H₁₅ClFNO and a molecular weight of 243.71 g/mol . Structurally, it features a piperidine ring substituted at the 3-position with a 4-fluorobenzoyl group (4-fluorophenyl carbonyl), with a hydrochloride salt forming a 1:1 stoichiometry. Key synonyms include (4-fluorophenyl)(3-piperidinyl)methanone hydrochloride and 4-(4-fluorobenzoyl)piperidine hydrochloride .

Available data indicate a purity of 98% for commercial samples, though production status is marked as discontinued . Limited physical property data are provided in the evidence, but its structural analogs suggest moderate solubility in polar solvents like methanol or ethanol, typical of hydrochlorides . The compound lacks defined stereocenters, simplifying its synthesis compared to enantiomerically complex pharmaceuticals like paroxetine .

Propriétés

IUPAC Name

(4-fluorophenyl)-piperidin-3-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO.ClH/c13-11-5-3-9(4-6-11)12(15)10-2-1-7-14-8-10;/h3-6,10,14H,1-2,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPKSFYBPAPDKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118412-66-1
Record name 3-(4-fluorobenzoyl)piperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride typically involves the reaction of piperidine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Analyse Des Réactions Chimiques

Reduction of the Carbonyl Group

The ketone group in 3-[(4-fluorophenyl)carbonyl]piperidine hydrochloride undergoes reduction to form secondary alcohols or alkanes under specific conditions.

Reaction Reagents/Conditions Product References
Catalytic hydrogenationH₂, Pd/C, EtOH, 25°C3-(4-Fluorophenyl)piperidine hydrochloride
Hydride reductionLiAlH₄, THF, 0°C → reflux3-(4-Fluorobenzyl)piperidine hydrochloride

Key Findings :

  • Catalytic hydrogenation selectively reduces the carbonyl to a methylene group, yielding 3-(4-fluorophenyl)piperidine hydrochloride .
  • LiAlH₄ reduces the carbonyl to a secondary alcohol intermediate, which may further dehydrate under acidic conditions .

Nucleophilic Acyl Substitution

The carbonyl group acts as an electrophilic site for nucleophilic attack, enabling the formation of amides or esters.

Reaction Reagents/Conditions Product References
Amide formation1-(Boc)piperidine-4-carboxylic acid, WSCD, HOBt, DMFPiperidine-4-carboxamide derivatives
EsterificationEthanol, H₂SO₄, refluxEthyl 3-[(4-fluorophenyl)carbonyl]piperidine

Key Findings :

  • Coupling agents like WSCD facilitate amide bond formation with primary amines .
  • Esterification occurs under acidic conditions, producing stable ester derivatives .

Condensation Reactions

The compound participates in condensation with amines or hydrazines to form Schiff bases or heterocycles.

Reaction Reagents/Conditions Product References
Hydrazone formationHydrazine hydrate, EtOH, 80°C3-[(4-Fluorophenyl)carbonyl]piperidine hydrazone
Cyclization with malononitrileMalononitrile, K₂CO₃, DMFPyrido[3,4-b]pyrazine derivatives

Key Findings :

  • Hydrazones serve as intermediates for synthesizing pyrazolo[3,4-b]pyridines via cyclization .
  • Malononitrile facilitates annulation reactions, forming fused heterocyclic systems .

Functionalization of the Piperidine Ring

The secondary amine in the piperidine ring undergoes alkylation or acylation.

Reaction Reagents/Conditions Product References
Reductive aminationBenzaldehyde, NaBH(OAc)₃, CH₂Cl₂N-Benzyl-3-[(4-fluorophenyl)carbonyl]piperidine
AcylationAcetyl chloride, Et₃N, CH₂Cl₂N-Acetyl-3-[(4-fluorophenyl)carbonyl]piperidine

Key Findings :

  • NaBH(OAc)₃ enables mild reductive amination with aldehydes .
  • Acylation modifies the piperidine nitrogen, enhancing pharmacological activity .

Cross-Coupling Reactions

The 4-fluorophenyl group engages in Suzuki-Miyaura or Ullmann couplings.

Reaction Reagents/Conditions Product References
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF, 100°C3-(Biphenyl-4-yl-carbonyl)piperidine
Ullmann couplingCuI, L-proline, DMSO, 120°C3-(4-Phenoxybenzoyl)piperidine

Key Findings :

  • Palladium catalysts enable aryl-aryl bond formation for biphenyl derivatives .
  • Copper-mediated couplings introduce ether or amine substituents .

Applications De Recherche Scientifique

Organic Chemistry

3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride serves as a versatile building block in organic synthesis. It can participate in various chemical reactions, including:

  • Oxidation : Using agents such as potassium permanganate.
  • Reduction : With reducing agents like lithium aluminum hydride.
  • Substitution Reactions : Nucleophilic substitutions where the fluorine atom can be replaced by other nucleophiles.

Biological Research

The compound has been investigated for its potential biological activities:

  • Pharmacological Studies : It has shown promise as an intermediate in the development of new antidepressants and analgesics.
  • Interaction with Biological Targets : Studies suggest that it may interact with specific receptors or enzymes, enhancing its therapeutic potential through modulation of biological pathways.

Medicinal Chemistry

In medicinal chemistry, this compound is evaluated for:

  • Therapeutic Properties : Its potential use in treating various neurological disorders and as a precursor for synthesizing novel pharmaceutical agents .
  • Lead Compound Development : It serves as a lead compound in drug discovery efforts aimed at developing new classes of medications.

Case Study 1: Antidepressant Development

Research has indicated that derivatives of this compound can exhibit antidepressant-like effects in animal models. The structural modifications allowed researchers to explore the relationship between chemical structure and biological activity, leading to the identification of promising candidates for clinical trials .

Case Study 2: Analgesic Properties

Mécanisme D'action

The mechanism of action of 3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, while the piperidine ring provides structural stability. The compound can modulate the activity of these targets, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride and analogous piperidine derivatives:

Compound Name Substituent/Functional Group Molecular Formula Molecular Weight (g/mol) Key Structural Differences References
This compound 4-Fluorobenzoyl at C3 C₁₂H₁₅ClFNO 243.71 Reference compound; simple carbonyl substitution
4-[(4-Chlorophenyl)sulfonyl]piperidine hydrochloride 4-Chlorophenyl sulfonyl at C4 C₁₁H₁₄ClNO₂S·ClH 296.21 Sulfonyl group (more polar than carbonyl); chlorine instead of fluorine
3-(4-Chloro-2-isopropylphenoxy)piperidine hydrochloride Chloro-isopropylphenoxy at C3 C₁₄H₂₀ClNO·HCl 294.24 Phenoxy ether linkage; bulky isopropyl and chloro substituents
4-[3-(Trifluoromethyl)phenoxy]piperidine hydrochloride 3-Trifluoromethylphenoxy at C4 C₁₂H₁₃F₃NO·HCl 295.70 Electron-withdrawing CF₃ group; phenoxy substitution at C4
3-(4-Fluoro-phenylsulfanylmethyl)-piperidine hydrochloride 4-Fluorophenylthio methyl at C3 C₁₂H₁₇ClFNS 261.78 Thioether (sulfur) linkage; methyl spacer between piperidine and fluorophenyl
4-(4-Fluorophenyl)piperidine hydrochloride 4-Fluorophenyl at C4 (no carbonyl) C₁₁H₁₃ClFN 229.69 Direct fluorophenyl substitution without carbonyl; simpler structure
Paroxetine hydrochloride hemihydrate Benzodioxol-5-yloxymethyl and 4-fluorophenyl at C3/C4 C₁₉H₂₀FNO₃·HCl·½H₂O 374.83 Complex SSRI drug; additional benzodioxole moiety and stereochemistry (3S,4R)

Key Observations:

Functional Group Impact: Carbonyl vs. Sulfonyl/Sulfanyl: The carbonyl group in the target compound confers moderate polarity, whereas sulfonyl (e.g., ) or sulfanyl (e.g., ) groups increase hydrophilicity or metabolic stability, respectively. Phenoxy vs. Benzoyl: Phenoxy-linked analogs (e.g., ) introduce steric bulk and alter electronic properties compared to the planar benzoyl group in the target compound.

Substituent Position :

  • Substitution at C3 (target compound) vs. C4 (e.g., ) affects binding interactions in pharmacological contexts, as seen in paroxetine’s C3/C4 substitutions critical for serotonin reuptake inhibition .

Pharmacological Relevance: Paroxetine () and its related compounds (e.g., Related Compound B: C₁₉H₂₀FNO₃·HCl, MW 365.83 ) demonstrate how structural complexity and stereochemistry enhance biological activity.

Molecular Weight and Solubility :

  • The target compound (MW 243.71) is lighter than most analogs, except 4-(4-fluorophenyl)piperidine hydrochloride (MW 229.69 ). Higher molecular weight in paroxetine (MW 374.83) correlates with its extended pharmacokinetic profile .

Activité Biologique

3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride, with the molecular formula C12H15ClFNO, is a piperidine derivative that has garnered attention for its potential biological activities. The compound features a unique structure combining a piperidine ring with a carbonyl group and a fluorophenyl moiety, which may influence its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The fluorophenyl group enhances binding affinity to specific receptors and enzymes, while the piperidine ring contributes to structural stability. The compound may modulate the activity of these targets, leading to various biological effects such as:

  • Antimicrobial Effects : Potential activity against bacterial and fungal pathogens.
  • Antitumor Activity : Involvement in inhibiting cancer cell proliferation.
  • Neurological Effects : Possible applications in treating central nervous system disorders.

Antimicrobial Activity

Studies have indicated that piperidine derivatives exhibit significant antimicrobial properties. For instance, research utilizing the PASS (Prediction of Activity Spectra for Substances) tool suggested that this compound could affect bacterial growth, showing promise as an antimicrobial agent .

Antitumor Activity

The compound's structure suggests potential anticancer properties. Preliminary studies have shown that similar piperidine derivatives can inhibit cancer cell lines, indicating that this compound may also possess this activity .

Comparative Analysis with Similar Compounds

To better understand the unique biological profile of this compound, it is useful to compare it with other related compounds. Below is a summary table comparing several piperidine derivatives:

Compound NameAntimicrobial ActivityAntitumor ActivityCNS Activity
3-[(4-Fluorophenyl)carbonyl]piperidine HClModeratePromisingPotential
4-[(3-Fluorophenyl)carbonyl]piperidine HClHighModerateLow
3-[(3-Fluorophenyl)carbonyl]piperidine HClLowHighModerate

Case Studies

  • Antimicrobial Efficacy : A study evaluating various piperidine derivatives found that those with fluorinated phenyl groups exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The specific interactions at the cellular level were analyzed using molecular docking studies, revealing strong binding affinities .
  • Cancer Cell Proliferation : In vitro studies on cancer cell lines demonstrated that compounds structurally similar to this compound could significantly inhibit cell growth. The mechanism was linked to apoptosis induction and cell cycle arrest .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[(4-fluorophenyl)carbonyl]piperidine hydrochloride, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, piperidine derivatives are often acylated using 4-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. A multi-step approach may involve Mannich reactions (as seen in structurally similar compounds) using ketones and amines . Reaction solvents (e.g., dichloromethane) and temperature control (0–25°C) are critical to minimize side reactions. Purification via recrystallization or chromatography is recommended, with yields typically ranging from 70–95% depending on stoichiometric ratios and catalyst use .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm the piperidine ring conformation and fluorophenyl substitution.
  • Mass spectrometry (MS) to verify molecular weight (e.g., [M+H]+ = 267.7 g/mol).
  • HPLC with UV detection (λ = 254 nm) to assess purity (>98% for pharmacological studies).
  • X-ray crystallography (if single crystals are obtainable) for absolute configuration determination .

Q. What are the recommended protocols for evaluating the compound’s solubility and stability in biological buffers?

  • Methodology : Solubility can be tested in DMSO (10 mM stock solutions) followed by dilution in PBS or cell culture media. Stability studies should include:

  • pH-dependent degradation assays (e.g., pH 1–9 at 37°C).
  • Light and temperature sensitivity tests (store at -20°C in dark, anhydrous conditions).
  • LC-MS monitoring over 24–72 hours to detect decomposition products .

Advanced Research Questions

Q. How does the fluorophenyl moiety influence the compound’s biological activity compared to non-fluorinated analogs?

  • Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents (e.g., -Cl, -CH₃, -OCH₃) on the phenyl ring. Compare binding affinities to target receptors (e.g., serotonin transporters) using radioligand assays (Ki values) or computational docking simulations. Fluorine’s electronegativity often enhances metabolic stability and membrane permeability .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?

  • Methodology : Impurities like unreacted 4-fluorobenzoyl chloride or piperidine byproducts can be identified via:

  • High-resolution MS coupled with ion mobility spectrometry.
  • NMR spiking experiments with reference standards.
  • Forced degradation studies (e.g., oxidative stress with H₂O₂) to profile degradation pathways .

Q. How can researchers design experiments to study the compound’s pharmacokinetics in vivo?

  • Methodology :

  • Rodent studies : Administer the compound intravenously/orally and collect plasma samples at timed intervals. Use LC-MS/MS to measure plasma concentration and calculate parameters (t₁/₂, Cmax, AUC).
  • Tissue distribution : Radiolabel the compound (³H/¹⁴C) and assess accumulation in target organs.
  • Metabolite profiling : Identify phase I/II metabolites using liver microsomes or hepatocytes .

Q. What strategies are effective in resolving contradictory data regarding the compound’s receptor selectivity?

  • Methodology :

  • Orthogonal assays : Validate binding data with functional assays (e.g., cAMP inhibition for GPCRs).
  • Species-specific differences : Test activity in human vs. rodent receptor isoforms.
  • Allosteric vs. orthosteric binding : Use mutagenesis to pinpoint interaction sites .

Q. How can computational modeling guide the optimization of this compound for enhanced blood-brain barrier (BBB) penetration?

  • Methodology :

  • QSAR models : Corrogate logP, polar surface area, and hydrogen-bonding capacity with BBB permeability.
  • Molecular dynamics simulations : Predict interactions with P-glycoprotein efflux pumps.
  • In vitro BBB models : Use co-cultures of endothelial cells and astrocytes to validate predictions .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.